molecular formula C11H10BrNO2 B15046720 Methyl 4-Bromo-5-methylindole-3-carboxylate

Methyl 4-Bromo-5-methylindole-3-carboxylate

Cat. No.: B15046720
M. Wt: 268.11 g/mol
InChI Key: PONNDXANANZDLQ-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-5-methylindole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 4th position, a methyl group at the 5th position, and a carboxylate ester group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-5-methylindole-3-carboxylate typically involves the reaction of 4-bromo-5-methylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-5-methylindole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-5-methylindole-3-carboxylic acid or 4-bromo-5-methylindole-3-aldehyde.

    Reduction: Formation of 4-bromo-5-methylindole-3-methanol.

Scientific Research Applications

Methyl 4-Bromo-5-methylindole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-5-methylindole-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the carboxylate ester group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Bromoindole-3-carboxylate: Lacks the methyl group at the 5th position.

    Methyl 5-Methylindole-3-carboxylate: Lacks the bromine atom at the 4th position.

    Methyl Indole-3-carboxylate: Lacks both the bromine atom and the methyl group.

Uniqueness

Methyl 4-Bromo-5-methylindole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 4-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3

InChI Key

PONNDXANANZDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2C(=O)OC)Br

Origin of Product

United States

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